Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , and they have been discussed against the target DprE1 . They have also been found to be active in alleviating haloperidol-induced catalepsy in mice .
Mode of Action
tuberculosis . In the context of Parkinson’s disease, these compounds have been found to alleviate haloperidol-induced catalepsy in mice .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity and anti-Parkinsonian activity .
Pharmacokinetics
It is mentioned that none of the synthesized compounds violated lipinski’s rule, making them suitable drug candidates for the treatment of parkinson’s disease .
Result of Action
tuberculosis and alleviate haloperidol-induced catalepsy in mice .
Action Environment
It is worth noting that the effectiveness of benzothiazole derivatives can be influenced by the presence of certain functional groups .
Biological Activity
Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Benzothiazole moiety : Known for its diverse biological activities.
- Oxadiazole ring : Associated with significant pharmacological potential.
- Piperidine group : Contributes to the overall stability and bioactivity.
The molecular formula of the compound is C20H18N6O2S with a molecular weight of 406.5 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Induction of Apoptosis : Compounds activating procaspase pathways have been shown to induce apoptosis in cancer cells. For instance, derivatives with similar structures have been reported to activate procaspase-3 leading to caspase activation and subsequent apoptotic cell death .
- Cell Line Studies : In vitro studies demonstrated that certain benzothiazole derivatives possess selective cytotoxicity against cancer cell lines such as U937 (a leukemia cell line) and MCF-7 (breast cancer cell line). The IC50 values for these compounds were notably low, indicating potent activity .
Table 1: Anticancer Activity of Benzothiazole Derivatives
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound 8j | 5.2 | Procaspase activation |
Compound 8k | 6.6 | Procaspase activation |
PAC-1 (control) | 0.03 | Direct caspase activator |
The mechanisms underlying the biological activity of benzo[d]thiazol derivatives include:
- Caspase Activation : The activation of caspases is crucial for the apoptotic process. Studies have shown that compounds like 8j and 8k significantly activate caspase pathways in treated cells .
- Metal Ion Chelation : Some studies suggest that the presence of specific donor sets in the molecular structure may facilitate metal ion chelation, which can further enhance anticancer activity by inhibiting enzymes that promote tumor growth .
Antimicrobial Activity
Beyond anticancer properties, compounds containing oxadiazole rings have demonstrated notable antimicrobial effects. For example:
- Broad-Spectrum Activity : Research has shown that oxadiazole derivatives exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal properties against Candida albicans .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
---|---|---|
Compound A | 32 μg/mL | E. coli |
Compound B | 16 μg/mL | S. aureus |
Compound C | 8 μg/mL | C. albicans |
Case Studies and Research Findings
Several case studies have illustrated the biological efficacy of compounds similar to benzo[d]thiazol derivatives:
- Study on Apoptosis Induction : A study focused on a series of benzothiazole derivatives showed that compounds with specific structural features could effectively induce apoptosis in cancer cells by activating procaspase pathways .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of oxadiazole-containing compounds, demonstrating their potential as alternative agents against resistant bacterial strains .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c27-20(19-23-14-5-1-2-6-16(14)29-19)26-9-3-4-13(12-26)10-17-24-18(25-28-17)15-11-21-7-8-22-15/h1-2,5-8,11,13H,3-4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRDYKNDSQZLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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